2,3-Dibromosuccinic acid
Overview
Description
2,3-Dibromosuccinic acid is an organic compound with the molecular formula C4H4Br2O4. It is a derivative of succinic acid, where two hydrogen atoms are replaced by bromine atoms at the 2 and 3 positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
It is known that this compound is used as a key intermediate in the synthesis of dicarboxylic acid derivatives .
Biochemical Pathways
It is known that this compound plays a role in the synthesis of dicarboxylic acid derivatives
Result of Action
It is known that this compound is used in the synthesis of dicarboxylic acid derivatives
Action Environment
It is known that this compound should be stored below +30°C , suggesting that temperature may play a role in its stability.
Biochemical Analysis
Biochemical Properties
2,3-Dibromosuccinic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. It is known to inhibit certain dehydrogenases, which are enzymes involved in oxidation-reduction reactions. The bromine atoms in this compound can form covalent bonds with the active sites of these enzymes, leading to enzyme inhibition. This interaction can alter the enzyme’s activity and affect metabolic pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of mitochondria, the powerhouse of the cell, by inhibiting key enzymes involved in the citric acid cycle. This inhibition can lead to a decrease in ATP production, affecting cellular energy levels. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit succinate dehydrogenase, a key enzyme in the citric acid cycle, by forming covalent bonds with its active site. This inhibition disrupts the normal function of the enzyme, leading to changes in metabolic pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under extreme conditions. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in metabolic activity and gene expression. These effects are often observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity. Studies have shown that high doses of this compound can cause adverse effects, including liver and kidney damage, due to its ability to inhibit key metabolic enzymes. These toxic effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes in the citric acid cycle. It can inhibit succinate dehydrogenase, leading to a buildup of succinate and a decrease in fumarate levels. This disruption can affect the overall metabolic flux and alter the levels of various metabolites. Additionally, this compound can interact with other enzymes and cofactors, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passively diffuse across cell membranes. Once inside the cell, the compound can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on the presence of transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound is primarily localized in the mitochondria, where it interacts with enzymes involved in the citric acid cycle. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell. The presence of this compound in the mitochondria can significantly impact cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dibromosuccinic acid can be synthesized through the bromination of fumaric acid. The process involves mixing fumaric acid with hydrobromic acid and heating the mixture to a temperature range of 30°C to 100°C. Hydrogen peroxide is then added dropwise to facilitate the reaction. After the reaction is complete, the mixture is cooled, and the product is separated .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of bromine and water under pressure. The reaction is carried out at elevated temperatures, typically around 100°C, to ensure complete bromination of fumaric acid .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromosuccinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form succinic acid or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace bromine atoms with hydroxyl groups.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products:
Substitution: Formation of hydroxylated derivatives.
Reduction: Production of succinic acid.
Oxidation: Generation of various carboxylic acids.
Scientific Research Applications
2,3-Dibromosuccinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: It is explored for its potential in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
- 2,3-Dibromobutanedioic acid
- Bromosuccinic acid
- 2,3-Dibromopropionic acid
- meso-2,3-Dibromosuccinic acid
Uniqueness: 2,3-Dibromosuccinic acid is unique due to its specific bromination pattern, which imparts distinct reactivity compared to other brominated succinic acids. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in both laboratory and industrial settings .
Properties
IUPAC Name |
2,3-dibromobutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWGRXKOBIVTFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862120 | |
Record name | 2,3-Dibromosuccinic acid | |
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Molecular Weight |
275.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystals. | |
Record name | 2,3-Dibromosuccinic acid | |
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CAS No. |
526-78-3, 608-36-6 | |
Record name | 2,3-Dibromosuccinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=526-78-3 | |
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Record name | 2,3-Dibromosuccinic acid | |
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Record name | NSC100886 | |
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Record name | 2,3-Dibromosuccinic acid | |
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Record name | Butanedioic acid, 2,3-dibromo- | |
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Record name | 2,3-Dibromosuccinic acid | |
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Record name | 2,3-dibromosuccinic acid | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,3-Dibromosuccinic acid?
A1: this compound has the molecular formula C4H4Br2O4 and a molecular weight of 275.88 g/mol. []
Q2: What are the key spectroscopic features of this compound?
A2: While specific spectroscopic data is not provided in the abstracts, key techniques for characterization would include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for determining the structure and conformation of the molecule in solution. * Fourier Transform Infrared (FTIR) Spectroscopy: Would reveal characteristic vibrational frequencies for functional groups like carboxylic acids (C=O, O-H) and C-Br bonds. []* X-ray Diffraction: Can provide detailed information on the crystal structure and molecular packing of different this compound crystal forms. [, ]
Q3: Can this compound be used as a starting material for heterocyclic synthesis?
A4: Yes, this compound serves as a versatile building block in the synthesis of various heterocyclic dicarboxylic acid derivatives, including thiadiazines, benzopiperazines, thiazoles, and oxazoles. These derivatives are explored for potential antifungal and antibacterial properties. []
Q4: How do structural isomers of this compound influence its reactivity?
A5: The stereochemistry of this compound plays a significant role in its reactivity. For instance, meso-2,3-dibromosuccinic acid, when treated with vanadium(IV) oxide, yields 2-bromomaleic acid. [] In contrast, rac-2,3-dibromosuccinic acid, when reacted with (-)-quinine, produces 2-bromofumaric acid. [] These examples demonstrate how the spatial arrangement of bromine atoms influences the reaction outcome.
Q5: Are there strategies to improve the stability or solubility of this compound-based compounds?
A6: While specific strategies for this compound are not detailed in the provided abstracts, the formation of salts with organic amines, like (R)-1-phenylethanamine, has been reported. [] Salt formation is a common approach in pharmaceutical sciences to enhance solubility and stability.
Q6: What analytical techniques are used to study this compound and its derivatives?
A6: Common techniques include:
- Single-Crystal X-ray Diffraction: Provides detailed structural information of crystals. [, , , , , , , ]
- Powder X-ray Diffraction: Used to identify and characterize crystalline forms. []
- Fourier Transform Infrared (FTIR) Spectroscopy: Offers insights into functional groups and intermolecular interactions. []
- Thermal Analysis: Helps determine melting point, thermal stability, and phase transitions. []
- Solution-state NMR Spectroscopy: Used to study structure and dynamics in solution. []
Q7: What resources are essential for research involving this compound?
A7: Key resources include:
Q8: What are the potential interdisciplinary applications of this compound research?
A8: Research on this compound and its derivatives spans multiple disciplines, including:
- Organic Chemistry: Synthesis of new heterocyclic compounds. []
- Crystallography: Understanding crystal packing and polymorphism. []
- Medicinal Chemistry: Exploration of potential therapeutic applications, particularly as antifungal and antibacterial agents. []
- Materials Science: Investigating potential for metal-organic frameworks and coordination polymers. []
Q9: Can this compound be used to prepare chiral compounds?
A10: Yes, reactions with chiral amines like (R)-1-phenylethanamine can lead to the formation of diastereomeric salts, potentially allowing for the separation and isolation of enantiopure compounds. [, ]
Q10: Can this compound be reduced to succinic acid?
A11: Yes, reduction of this compound using Raney alloys in an alkaline solution can yield succinic acid. The reaction conditions significantly influence the product distribution, with variations in the catalyst, base, and solvent leading to different outcomes. []
Q11: Can this compound be used to form polymers?
A12: Yes, this compound derivatives can be incorporated into polymers. For example, the synthesis of a "Ǝ-shaped" amphiphilic block copolymer using meso-2,3-dibromosuccinic acid acetate/diethylene glycol as a starting material has been reported. This involved a combination of atom transfer radical polymerization (ATRP) and living anionic polymerization techniques. []
Q12: Can copper complexes be formed with this compound?
A13: Yes, research highlights the formation of copper(II) complexes with this compound. These complexes display interesting supramolecular architectures, forming one-dimensional chains with hydrogen-bonding networks. The choice of ligands and reaction conditions significantly impacts the resulting structures and properties of these complexes. [, ]
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